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molecular formula C14H16N2O2 B8464276 3-(Hexyloxy)-6-hydroxybenzene-1,2-dicarbonitrile CAS No. 75941-33-2

3-(Hexyloxy)-6-hydroxybenzene-1,2-dicarbonitrile

Cat. No. B8464276
M. Wt: 244.29 g/mol
InChI Key: GTQZUSKKYDNKNK-UHFFFAOYSA-N
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Patent
US05118441

Procedure details

11.3 g (44.1 mM) of n-hexyl p-toluenesulfonate was added to the mixture of 5.0 g (31.3 mM) of dicyanohydroquinone and 37.5 ml of 5% NaOH aqueous solution, followed by 7 hours of stirring under refluxing. After the reaction, the reaction mixture was washed with toluene and the aqueous layer was acidified with HCl. The resultant precipitate was recovered through filtration and dried. To the precipitate, 1 liter of toluene was added. After the insoluble substrate was filtered out, the filtrate was subjected to recrystallization in a refrigerator and further subjected to recrystallization from a mixture solvent of water/methanol to obtain 2.1 g of an objective product (yield: 27.5%). m.p.: 150°-153° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
37.5 mL
Type
reactant
Reaction Step One
Yield
27.5%

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][C:4](S(OCCCCCC)(=O)=O)=[CH:3][CH:2]=1.[C:18]([C:20]1[C:21]([C:28]#[N:29])=[C:22]([CH:24]=[CH:25][C:26]=1[OH:27])[OH:23])#[N:19].[OH-].[Na+]>>[CH2:5]([O:27][C:26]1[CH:25]=[CH:24][C:22]([OH:23])=[C:21]([C:28]#[N:29])[C:20]=1[C:18]#[N:19])[CH2:6][CH2:1][CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCC)C
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C(=C(O)C=CC1O)C#N
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with toluene
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was recovered through filtration
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
To the precipitate, 1 liter of toluene was added
FILTRATION
Type
FILTRATION
Details
After the insoluble substrate was filtered out
CUSTOM
Type
CUSTOM
Details
the filtrate was subjected to recrystallization in a refrigerator
CUSTOM
Type
CUSTOM
Details
further subjected to recrystallization from a mixture solvent of water/methanol

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CCCCC)OC1=C(C(=C(O)C=C1)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 27.5%
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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